molecular formula C16H18O3S2 B14366062 Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis- CAS No. 90884-29-0

Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-

Cat. No.: B14366062
CAS No.: 90884-29-0
M. Wt: 322.4 g/mol
InChI Key: NOMXFWAANLCUKA-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of phenol groups connected through an oxybis(2,1-ethanediylthio) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- typically involves the reaction of phenol derivatives with bis(2-chloroethyl) ether in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phenolic structures.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with molecular targets through its phenolic groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenol, 4,4’-oxybis-: This compound has a similar structure but lacks the ethanediylthio linkage.

    Phenol, 4,4’-(1-methylethylidene)bis-:

Uniqueness: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90884-29-0

Molecular Formula

C16H18O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

4-[2-[2-(4-hydroxyphenyl)sulfanylethoxy]ethylsulfanyl]phenol

InChI

InChI=1S/C16H18O3S2/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8,17-18H,9-12H2

InChI Key

NOMXFWAANLCUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCCOCCSC2=CC=C(C=C2)O

Origin of Product

United States

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